4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
The compound 4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (hereafter referred to as Compound A) belongs to the dithioloquinolinethione class, characterized by a tricyclic core combining a 1,2-dithiolo[3,4-c]quinoline scaffold with a substituted acetyl group. Its synthesis involves the reaction of 4,4-dimethyl-7-R2-8-R1-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with (2-naphthyloxy)acetyl chloride under reflux conditions in dry toluene and pyridine .
Structurally, Compound A features:
- A 1,2-dithiolo[3,4-c]quinoline core with 4,4,8-trimethyl substitutions.
Properties
Molecular Formula |
C25H21NO2S3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C25H21NO2S3/c1-15-8-11-20-19(12-15)22-23(30-31-24(22)29)25(2,3)26(20)21(27)14-28-18-10-9-16-6-4-5-7-17(16)13-18/h4-13H,14H2,1-3H3 |
InChI Key |
JOFQNASFJMPIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dithioloquinoline core: This can be achieved through a cyclization reaction involving a suitable quinoline derivative and a dithiol reagent under acidic or basic conditions.
Introduction of the naphthalenyloxyacetyl group: This step involves the reaction of the dithioloquinoline intermediate with 2-naphthalenyloxyacetic acid or its derivatives, often using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Sulfur
The thiocarbonyl group undergoes nucleophilic substitution reactions, particularly with amines or thiols. This reactivity is exploited to generate derivatives for biological screening.
This reaction pathway enables diversification of the thiocarbonyl group, critical for structure-activity relationship (SAR) studies in kinase inhibition .
Oxidation of the Dithiolo Ring
The 1,2-dithiolo ring undergoes oxidation under controlled conditions, forming disulfide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs | 1,2-disulfone derivative | Stabilizes the ring for further functionalization | |
| Ozone | -78°C, DCM | Ring-opened sulfonic acid | Intermediate for cross-coupling reactions |
Oxidation modifies electronic properties of the core structure, influencing interactions with biological targets like viral proteases .
Electrophilic Aromatic Substitution on the Quinoline Moiety
The quinoline ring undergoes electrophilic substitution at positions 6 and 8 due to electron-rich aromatic character.
| Reaction | Reagents | Position Modified | Key Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C6 | 6-Nitro derivative | 55% | |
| Bromination | Br₂/FeBr₃ | C8 | 8-Bromo derivative | 62% |
Substituents at these positions enhance binding affinity to kinase domains, as demonstrated in anti-SARS-CoV-2 studies .
Acylation at the Exocyclic Nitrogen
The secondary amine in the dihydroquinoline fragment reacts with acyl chlorides to form N-acylated derivatives.
N-acylation is a key step in synthesizing hybrid inhibitors with dual activity against ALK and EGFR kinases .
Annelation Reactions
The dithiolo[3,4-c]quinoline core participates in cycloaddition reactions to form polycyclic systems.
Annelated derivatives show improved pharmacokinetic profiles in preclinical models .
Scientific Research Applications
Medicinal Chemistry
Drug Development Potential
The compound's structure suggests it may interact with specific biological targets, making it a candidate for drug development. Its unique dithioloquinoline core may allow it to inhibit certain enzymes or receptors involved in disease processes. Research indicates that derivatives of this compound exhibit significant biological activity, including chemoprotective and antitumor properties .
Case Studies
-
Protein Kinase Inhibition
A study focused on synthesizing hybrid derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione demonstrated promising results against various protein kinases (e.g., NPM1-ALK and EGFR). The synthesized compounds showed inhibition percentages exceeding 85% in cellular assays . -
Antitumor Activity
Another investigation highlighted the compound's ability to inhibit cancer cell proliferation through its interaction with specific kinases. The study confirmed that several derivatives exhibited potent antitumor activity, which positions the compound as a valuable candidate in cancer therapy .
Materials Science
Development of New Materials
The unique properties of 4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione may be harnessed to develop new materials with specific electronic or optical characteristics. Its structural attributes could lead to innovations in organic electronics or photonic devices.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound can serve as a versatile building block for creating more complex molecular architectures. Its functional groups can participate in various chemical reactions, allowing chemists to design new synthetic methodologies that expand the toolkit available for organic synthesis.
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Potential drug candidate targeting enzymes/receptors | Significant inhibition of protein kinases; antitumor activity observed |
| Materials Science | Development of materials with electronic/optical properties | Promising applications in organic electronics |
| Organic Synthesis | Building block for complex molecular synthesis | Facilitates new synthetic methodologies |
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Variations
The biological activity of dithioloquinolinethiones is highly dependent on substituents. Below is a comparison of Compound A with structurally related derivatives:
Impact of Structural Differences
- Steric Effects : Bulky substituents like (2-naphthalenyloxy)acetyl may influence binding to kinase active sites, as seen in other derivatives with morpholinyl or phenylpiperazinyl groups .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) could modulate the reactivity of the dithiolothione moiety, affecting hydrogen sulfide (H₂S) release .
Protein Kinase Inhibitory Activity
Dithioloquinolinethiones exhibit pleiotropic activity, including kinase inhibition.
Key Findings :
- Derivatives with aryloxyacetyl or morpholinylcarbonothioyl groups (e.g., Compound 2a) show nanomolar-range IC₅₀ values, indicating high potency .
- The 1,2-dithiolo[3,4-c]quinoline core is critical for kinase binding, while substituents modulate selectivity. For instance, bulky groups like naphthalenyloxy may enhance interactions with hydrophobic kinase pockets.
Multitarget Potential
Compound A’s structural complexity aligns with the multitarget drug discovery (MTDD) strategy. Derivatives in this class inhibit multiple kinases (e.g., JAK3, ALK, cRAF), reducing the risk of resistance in cancer therapy .
Biological Activity
The compound 4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a member of the quinoline family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological properties. The methods often utilize starting materials such as naphthalene derivatives and thioketones to create the dithioloquinoline structure.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that related quinoline derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. The growth inhibitory potency is often assessed using MTS assays to determine the GI50 values, which indicate the concentration required to inhibit cell growth by 50% .
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 3a | MDA-MB-231 | <10 |
| 3b | PC-3 | 28 |
| 4e | MRC-5 | >82 |
The compound's ability to induce apoptosis in cancer cells is also a significant aspect of its biological activity. Mechanisms may include the degradation of specific proteins involved in cell cycle regulation.
Anti-inflammatory Properties
Similar compounds have shown promise in anti-inflammatory applications. Studies on related structures indicate they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of quinoline derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the quinoline ring can significantly affect their potency against various targets.
Key Findings:
- Substituents on the quinoline ring influence both lipophilicity and binding affinity to target proteins.
- The presence of electron-withdrawing groups often enhances anticancer activity by increasing the compound's reactivity towards cellular targets .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical or preclinical settings:
-
Study on Anticancer Activity :
A study evaluated a series of quinoline derivatives against PC-3 prostate cancer cells. Compounds were assessed for their ability to induce apoptosis and inhibit cell proliferation. Notably, one derivative achieved a significant reduction in cell viability at concentrations as low as 15 µM . -
Inflammation Model :
In a model assessing anti-inflammatory effects, a related compound demonstrated a reduction in edema and inflammatory markers in animal models. This suggests potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione?
The compound is synthesized via acylation of the parent 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione scaffold. A typical procedure involves refluxing the parent compound with (2-naphthyloxy)acetyl chloride in dry toluene and pyridine (5:1 v/v) for 5 hours. Pyridinium chloride is filtered post-reaction, and the product is recrystallized from toluene . Optimization of solvent ratios and reaction time is critical for yield improvement.
Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?
High-resolution HPLC-MS-ESI and NMR (¹H, ¹³C) are essential. For example, HPLC-HRMS-ESI can confirm molecular ion peaks (e.g., [M+H]⁺), while NMR spectra resolve structural features like methyl groups (δ ~1.3–1.5 ppm) and aromatic protons (δ ~6.8–8.5 ppm). Multi-dimensional NMR (e.g., COSY, HSQC) is recommended for complex diastereomers .
Q. What safety precautions are necessary when handling this compound?
While specific hazard data for this compound is limited, structurally related dithioloquinoline-thiones are classified as irritants. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Emergency procedures include flushing eyes/skin with water for ≥15 minutes and consulting medical help for persistent symptoms .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents (e.g., naphthalenyloxy groups)?
Steric hindrance from bulky groups often reduces yields. Strategies include:
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in activity (e.g., kinase inhibition vs. antiviral effects) may arise from substituent variations or assay conditions. To address this:
Q. How can the structure-activity relationship (SAR) be systematically explored for antiviral applications?
Key SAR strategies include:
- Modifying the naphthalenyloxy group (e.g., halogenation, methoxy substitution) to enhance viral protease binding.
- Introducing polar groups (e.g., morpholine, piperazine) to improve solubility and bioavailability.
- Evaluating cytotoxicity in parallel (e.g., CC₅₀ in Vero cells) to ensure selectivity . Computational docking (e.g., SARS-CoV-2 Mpro) can prioritize synthetic targets .
Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?
Crystallization difficulties are common due to flexible dihydroquinoline rings. Solutions include:
- Using mixed solvents (e.g., toluene/hexane) for slow vapor diffusion.
- Co-crystallizing with heavy atoms (e.g., PtCl₄) for phasing.
- Employing cryo-crystallography at 100 K to stabilize lattice structures .
Methodological Recommendations
- Contradiction Analysis : Use meta-analysis frameworks to harmonize data from disparate studies, adjusting for variables like cell lines, solvent carriers, and incubation times.
- Scale-Up : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., acyl chlorides).
- Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials and adhere to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
